Ethyl 4-(2-acetylphenyl)benzoate
CAS No.: 860773-41-7
Cat. No.: VC3851486
Molecular Formula: C17H16O3
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 860773-41-7 |
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Molecular Formula | C17H16O3 |
Molecular Weight | 268.31 g/mol |
IUPAC Name | ethyl 4-(2-acetylphenyl)benzoate |
Standard InChI | InChI=1S/C17H16O3/c1-3-20-17(19)14-10-8-13(9-11-14)16-7-5-4-6-15(16)12(2)18/h4-11H,3H2,1-2H3 |
Standard InChI Key | DQQVOXHWONJCOZ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C |
Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C |
Introduction
Synthesis and Structural Elucidation
Synthetic Routes
Ethyl 4-(2-acetylphenyl)benzoate is synthesized via esterification and coupling reactions. A representative method involves:
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Acylation and Esterification: Reacting 4-acetylbenzoic acid with ethanol in the presence of sulfuric acid, as demonstrated in similar syntheses . For example, ethyl 4-acetylbenzoate is produced with a 92% yield under reflux conditions .
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Suzuki-Miyaura Coupling: Nickel-catalyzed cross-coupling of halogenated precursors with boronic acids in aqueous media, a method validated for structurally related allyl phosphonates and sulfones . This approach offers functional group tolerance and high yields (up to 99%) .
Applications in Pharmaceutical and Materials Science
Pharmaceutical Intermediates
The compound’s acetyl and ester groups make it a versatile intermediate:
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Taxoid Derivatives: Analogous C2-benzoate modifications in paclitaxel derivatives enhance binding to β-tubulin, improving anticancer activity . For example, 3rd-generation taxoids with halogenated benzoates show potent activity against multidrug-resistant cancers .
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Functional Group Compatibility: Tolerance to Grignard-sensitive groups (e.g., nitro, cyano) enables synthesis of complex drug candidates .
Materials Science
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Ligands in Catalysis: Water-soluble bipyridyl ligands, similar in structure, facilitate nickel-catalyzed coupling reactions in green chemistry .
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Polymer Synthesis: Esters with aromatic ketones are precursors for UV-stable polymers .
Vendor | Purity | Packaging | Price (USD) |
---|---|---|---|
Aromsyn | ≥97% | Custom | Quote-based |
MolCore | ≥97% | 1g–5kg | $265–$452 |
TRC | ≥97% | 250mg–1g | $120–$265 |
Combi-Blocks | ≥98% | 1g–100g | Quote-based |
Prices vary based on scale and purity, with bulk purchases offering cost efficiencies. Certificates of Analysis (CoA) and structural characterization data are typically provided .
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